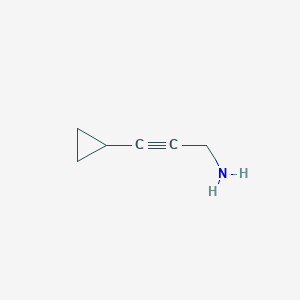

3-Cyclopropylprop-2-yn-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

3-cyclopropylprop-2-yn-1-amine |

InChI |

InChI=1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,3-5,7H2 |

InChI Key |

BSIJLGIHXMPQSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropylprop 2 Yn 1 Amine and Its Derivatives

Chemo- and Regioselective Synthetic Routes

The selective construction of the target molecule requires precise control over bond formation to avoid unwanted side reactions and to ensure the correct placement of functional groups.

Strategies for Carbon-Carbon Bond Formation in Propargylic Systems

The formation of the carbon skeleton, specifically the bond between the cyclopropyl (B3062369) group and the propargylic framework, is a critical step. Several methods are applicable for this transformation.

One of the most powerful and widely used methods for forming carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms is the Sonogashira cross-coupling reaction . This reaction typically involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. nih.gov In the context of synthesizing the precursor to 3-cyclopropylprop-2-yn-1-amine, cyclopropylacetylene (B33242) could be coupled with a suitable electrophile.

Another significant strategy is the A³ coupling (aldehyde-alkyne-amine) reaction , which is a one-pot, three-component condensation that efficiently generates propargylamines. nih.govresearchgate.net This method is highly atom-economical, with water as the only byproduct. nih.gov By using cyclopropylacetylene, an appropriate aldehyde (like formaldehyde), and an amine, the core structure of 3-cyclopropylprop-2-yn-1-amine can be assembled directly.

Furthermore, cross-dehydrogenative coupling (CDC) reactions have emerged as a futuristic approach, directly forming a C-C bond from two different C-H bonds. cdnsciencepub.com This eliminates the need for pre-functionalized starting materials. For instance, a copper-catalyzed CDC reaction can couple the terminal alkyne C-H of cyclopropylacetylene with the α-sp³ C-H bond of an amine. cdnsciencepub.com

Finally, metal-catalyzed additions of propargylic alcohols with olefins can also lead to C-C bond formation, creating complex structures that could be precursors to the target amine. nih.govacs.org

Approaches for Carbon-Nitrogen Bond Installation

The introduction of the amine group onto the propargylic framework is a key transformation.

The aforementioned A³ coupling reaction is a primary method for direct C-N bond installation, simultaneously forming the C-C and C-N bonds. nih.govacs.org Variations of this reaction using different metal catalysts such as copper, silver, or zinc have been developed to accommodate a wide range of substrates. cdnsciencepub.comkcl.ac.uk

Another common approach is the alkynylation of imines . This involves the addition of a metal acetylide (e.g., a lithium, zinc, or magnesium derivative of cyclopropylacetylene) to an imine or an iminium ion. beilstein-journals.orgacs.orgresearchgate.net This method offers a high degree of control and is widely used for synthesizing a diverse array of propargylamines. acs.org The imines are typically formed in situ from an aldehyde and an amine.

Palladium-catalyzed reactions can also be used to selectively insert carbon monoxide into the carbon-nitrogen bond of propargylamines, leading to the formation of amides, which can be further transformed. acs.orgx-mol.com Additionally, cobalt-catalyzed metalloradical amination allows for the direct functionalization of propargylic C(sp³)–H bonds to install an amine group under neutral, non-oxidative conditions, showcasing high functional group tolerance. nih.gov

Table 1: Selected Catalytic Systems for Propargylamine (B41283) Synthesis

Method Catalyst/Reagent Description Reference A³ Coupling Copper(I) salts (e.g., CuBr) A one-pot, three-component reaction of an aldehyde, alkyne, and amine. nih.gov Alkynylation of Imines ZnCl₂/Et₃N/TMSCl Promotes the addition of terminal alkynes to imines under mild conditions. researchgate.net Cross-Dehydrogenative Coupling Copper Catalyst/TBHP Directly couples α-sp³ C-H bonds of amines with terminal alkynes. cdnsciencepub.com C-H Amination Co(II)-Porphyrin Complex Catalyzes intramolecular amination of propargylic C-H bonds. nih.gov

Selective Reduction of Alkynes to Alkenes within Amine Scaffolds

To create derivatives of 3-cyclopropylprop-2-yn-1-amine, the alkyne can be selectively reduced to an alkene. The stereochemical outcome (Z or E alkene) depends on the chosen method.

For the synthesis of (Z)-alkenes (cis), Lindlar catalysts (palladium on calcium carbonate, poisoned with lead) are traditionally used for the semi-hydrogenation of alkynes. researchgate.net Other modern methods include iron-catalyzed transfer hydrogenations, which offer high Z-selectivity. acs.org A cobalt-catalyzed transfer hydrogenation can also be tuned to provide Z-alkenes. organic-chemistry.org Electrochemical hydrogenation using palladium nanoparticles has also been shown to be a highly selective method for producing Z-alkenes under mild conditions. iu.edu

For the synthesis of (E)-alkenes (trans), dissolving metal reductions, such as sodium in liquid ammonia (B1221849), are the classic approach. However, due to harsh conditions, alternative methods have been developed. A two-stage method involving ruthenium-catalyzed hydrosilylation followed by protodesilylation provides a general route to E-alkenes that is compatible with sensitive functional groups. researchgate.net Furthermore, catalyst systems based on iron or palladium can be tuned with specific additives or conditions to favor the formation of E-alkenes from alkynes. researchgate.netorganic-chemistry.org

Stereoselective and Enantioselective Synthesis

Creating chiral derivatives of 3-cyclopropylprop-2-yn-1-amine requires asymmetric synthesis methods to control the formation of stereocenters.

Chiral Catalyst Systems for Asymmetric Induction, including Chiral BINOL-type Zinc Complexes

The enantioselective synthesis of propargylamines is often achieved through the use of chiral metal catalysts. The addition of alkynes to imines is a key reaction that can be rendered asymmetric.

Copper-based catalysts with chiral ligands like Pybox (bis(oxazolinyl)pyridine) or bisimine ligands derived from binaphthyl diamine have proven highly effective. cdnsciencepub.comnih.govorganic-chemistry.org These systems can catalyze the three-component A³ coupling reaction or the direct addition of alkynes to imines, affording propargylamines in high yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.orgnih.gov

Zirconium-catalyzed systems using chiral amino acid-based ligands have been developed for the enantioselective addition of alkynylzinc reagents to imines, yielding optically enriched propargylamines. acs.org

Chiral BINOL-type zinc complexes are particularly noteworthy. researchgate.net BINOL (1,1′-bi-2-naphthol) and its derivatives are privileged chiral ligands in asymmetric catalysis. acs.orgresearchgate.net In combination with zinc reagents, they can catalyze the enantioselective alkynylation of aldehydes or imines. acs.orgarkat-usa.org For instance, a catalyst system comprising BINOL, ZnEt₂, and Ti(OiPr)₄ can effectively catalyze the addition of terminal alkynes to aldehydes to produce chiral propargylic alcohols, which are precursors to the corresponding amines. acs.org Modifications to the BINOL structure, such as substitutions at the 3,3'-positions, can further tune the catalyst's steric and electronic properties to enhance enantioselectivity. arkat-usa.org

Another powerful strategy involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide . researchgate.netbeilstein-journals.org Condensation of the sulfinamide with an aldehyde generates a chiral N-sulfinyl imine. Diastereoselective addition of a metal acetylide to this imine, followed by removal of the auxiliary, yields the enantiomerically pure propargylamine. beilstein-journals.orgacs.org

Table 2: Enantioselective Synthesis of Propargylamines

Catalyst/Ligand System Reaction Type Achieved Enantioselectivity (ee) Reference Cu(I) / i-Pr-pybox-diPh One-pot three-component synthesis Up to 99% organic-chemistry.org CuBr / Quinap One-pot three-component synthesis Up to 98% rsc.org Zr(Oi-Pr)₄ / Amino acid-based ligand Addition of alkynylzinc to imines Up to 90% acs.org BINOL / ZnEt₂ / Ti(OiPr)₄ Addition of alkynes to aldehydes High enantioselectivity acs.org Ellman's Auxiliary Diastereoselective addition to N-sulfinyl imines High diastereoselectivity beilstein-journals.orgacs.org

Biocatalytic Approaches to Chiral Amine Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. researchgate.netmdpi.com Enzymes operate under mild conditions and can provide access to enantiomerically pure compounds. unito.it

Transaminases (TAs) , also known as amine transaminases (ATAs), are powerful biocatalysts for chiral amine synthesis. acs.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. A prochiral ketone precursor to 3-cyclopropylprop-2-yn-1-amine could be converted into the corresponding chiral amine with high enantiomeric excess. mdpi.com

Imine Reductases (IREDs) represent another important class of enzymes. unito.itmanchester.ac.uk They catalyze the asymmetric reduction of pre-formed imines to chiral amines. manchester.ac.uk This approach is highly versatile and can be applied to a broad range of substrates to produce primary, secondary, and tertiary amines. researchgate.net For example, an imine formed from cyclopropylpropargyl aldehyde and ammonia could be stereoselectively reduced by an IRED.

Monoamine Oxidases (MAOs) can be used in deracemization processes. Engineered MAO variants can selectively oxidize one enantiomer of a racemic amine, which is then reduced back to the amine by a non-selective chemical reducing agent, ultimately leading to a single enantiomer of the product. researchgate.net

These biocatalytic strategies, often enhanced by protein engineering, provide a sustainable and efficient toolbox for the production of enantiomerically pure chiral amines like the derivatives of 3-cyclopropylprop-2-yn-1-amine. researchgate.netunito.it

Diastereoselective Control in Multi-Step Syntheses

Achieving diastereoselective control is paramount in the synthesis of complex molecules with multiple stereocenters. For derivatives of 3-cyclopropylprop-2-yn-1-amine, several methodologies have been developed to control the relative stereochemistry of adjacent chiral centers.

One-pot methodologies for the synthesis of syn-vinyl cyclopropyl alcohols and anti-cyclopropyl alcohols from achiral precursors have been reported. nih.gov These methods rely on the enantioselective C–C bond formation to create allylic alkoxide intermediates, which then undergo in situ alkoxide-directed cyclopropanation to yield the desired cyclopropyl alcohols with high enantio- and diastereoselectivities. nih.gov For instance, the generation of (Z)-vinyl zinc reagents and their subsequent asymmetric addition to aldehydes produce (Z)-allylic zinc alkoxides. In situ cyclopropanation of these intermediates leads to syn-cis-disubstituted cyclopropyl alcohols in good yields and high diastereomeric ratios. nih.gov

Furthermore, the diastereoselective synthesis of vicinal diamines with two tertiary stereocenters has been achieved through a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines, offering high yields and excellent diastereoselectivities. mdpi.com The resulting products can be readily converted to the free diamines. mdpi.com Another approach involves the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, mediated by synergistic photocatalysis and organocatalysis, achieving high diastereoselectivity. mdpi.com

The carbometalation of cyclopropenes presents another avenue for diastereoselective synthesis. The reaction of sp²-π-substituted cyclopropenes, such as aryl-, vinyl-, and alkynyl-cyclopropenes, with Grignard reagents proceeds with excellent regio- and diastereoselectivity to furnish polysubstituted cyclopropanes as single diastereomers. nih.gov

A summary of representative diastereoselective syntheses is presented in the table below.

| Starting Materials | Reagents and Conditions | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Aldehyde, (Z)-vinyl zinc reagent | MIB-based zinc catalyst, in situ cyclopropanation | syn-cis-disubstituted cyclopropyl alcohol | >19:1 | 42-70 | nih.gov |

| Enals, alkylzinc reagents | MIB-based zinc catalyst, TMSCl/Et₃N, in situ cyclopropanation | anti-cyclopropyl alcohol | ≥10:1 | 60-82 | nih.gov |

| Diazo compound, diarylmethanimine, ketimine | Rh catalyst | Vicinal diamine | High to excellent | 75->95 | mdpi.com |

| Cyclopropylamine (B47189), olefin | Photocatalyst, organocatalyst | 2-Amino-spiro[4.5]decane-6-one | up to 99:1 | Good | mdpi.com |

| Aryl-, vinyl-, or alkynyl-cyclopropene, Grignard reagent | Carbometalation | Polysubstituted cyclopropane (B1198618) | Single diastereomer | Good | nih.gov |

Chiral Separation Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in the production of optically active compounds. wikipedia.org For 3-cyclopropylprop-2-yn-1-amine and its derivatives, both classical and modern techniques are employed for enantiomeric enrichment.

The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org Commonly used chiral resolving agents for amines include tartaric acid and (1S)-(+)-10-camphorsulfonic acid. wikipedia.orgresearchgate.netgoogle.com For instance, racemic 2,3-diphenylpiperazine (B114170) has been successfully resolved using (1S)-(+)-10-camphorsulfonic acid to yield the enantiomerically pure (R,R)-(+)-isomer. researchgate.net

Chiral chromatography is another powerful technique for the separation of enantiomers. symeres.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. symeres.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for determining enantiomeric excess and isolating pure enantiomers. researchgate.net

Enzymatic resolution offers a green and sustainable approach to obtaining optically pure enantiomers. symeres.com Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. symeres.com

The following table summarizes common chiral separation techniques applicable to propargylamines.

| Technique | Principle | Resolving Agent/Stationary Phase Examples | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Tartaric acid, (1S)-(+)-10-camphorsulfonic acid | wikipedia.orgresearchgate.netgoogle.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiralcel Daicel-AD-H | researchgate.net |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Various lipases and proteases | symeres.com |

Development of Novel Synthetic Routes

The quest for more efficient and versatile methods for the synthesis of 3-cyclopropylprop-2-yn-1-amine and its derivatives has led to the exploration of novel synthetic strategies, including metal-catalyzed transformations, tandem reactions, and pathways from readily available precursors.

Niobium and zirconium catalysts have emerged as powerful tools in organic synthesis. In the context of alkynylamines, a study on the reaction of 4-(3-cyclopropylprop-2-yn-1-yl)morpholine, a derivative of the target compound, with Et₂Zn catalyzed by a NbCl₅–EtMgBr system resulted in the formation of the corresponding (2Z)-alkenylamine in good yield. mdpi.com This demonstrates the potential of niobium catalysis for the selective reduction of the alkyne functionality in these systems.

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several tandem reactions have been developed for the synthesis of propargylamines and related heterocyclic structures. For example, a silver(I)-catalyzed tandem reaction of enynones with 4-alkenyl isoxazoles provides access to 2-(furan-2-yl)-1,2-dihydropyridines. researchgate.net This process involves the formation of a (2-furyl)metal carbene intermediate, followed by a series of transformations to construct the final product. researchgate.net

Another example is the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives through a silver(I)-catalyzed cascade cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines. researchgate.net These examples highlight the potential of designing tandem and cascade sequences for the efficient construction of complex molecules containing the 3-cyclopropylprop-2-yn-1-amine framework.

The development of synthetic routes from simple and readily available starting materials is a cornerstone of practical organic synthesis. A key precursor for 3-cyclopropylprop-2-yn-1-amine is 3-cyclopropylprop-2-yn-1-ol (B1351166). This alcohol can be synthesized from the commercially available cyclopropylacetylene. rsc.orgrsc.org For instance, the reaction of cyclopropylacetylene with paraformaldehyde in the presence of a copper(I) iodide catalyst and a base affords 3-cyclopropylprop-2-yn-1-ol in good yield. rsc.org

Once the alcohol is obtained, it can be converted to the corresponding amine. A notable method involves the ytterbium(III) triflate-catalyzed amination of 1-cyclopropylprop-2-yn-1-ols with sulfonamides, which proceeds in a regioselective manner to yield conjugated enynes. researchgate.netacs.org Subsequent reduction would provide the desired saturated amine. While this specific transformation leads to an enyne, it demonstrates the feasibility of using the alcohol as a precursor for amination reactions. A more direct conversion of the alcohol to the amine can be envisioned through standard procedures such as the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

A scalable synthesis of optically active 1-cyclopropylalkyl-1-amines has been developed starting from inexpensive materials like cyclopropyl methyl ketone and S-(−)-α-phenylethylamine. google.com This approach provides a practical route for the large-scale production of chiral cyclopropylamines. google.com

The following table outlines a potential synthetic pathway from a readily available precursor.

| Precursor | Intermediate | Reagents and Conditions for Amination (Example) | Target Compound | Reference |

| Cyclopropylacetylene | 3-Cyclopropylprop-2-yn-1-ol | Ytterbium(III) triflate, sulfonamide | 3-Cyclopropylprop-2-yn-1-amine | rsc.orgrsc.orgresearchgate.netacs.org |

| Cyclopropyl methyl ketone | N-(1-cyclopropylethylidene)aniline | S-(−)-α-phenylethylamine, followed by reduction | (S)-1-Cyclopropylethyl-1-amine | google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropylprop 2 Yn 1 Amine

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond, in conjunction with the adjacent cyclopropyl (B3062369) group, is the site of numerous transformations, including additions, cycloadditions, and rearrangements.

The propargylic position of 3-cyclopropylprop-2-yn-1-amine is susceptible to electrophilic activation, leading to the formation of a propargylic carbocation. The stability of this intermediate is influenced by both the alkyne and the cyclopropyl group. Carbocations are generally stabilized by adjacent alkyl groups and through conjugation with pi bonds. masterorganicchemistry.com The cyclopropyl group, with its high p-character C-C bonds, can effectively stabilize an adjacent positive charge.

However, the formation of a cyclopropylcarbinyl cation is often followed by a characteristic and rapid ring-opening rearrangement to form a more stable homoallenyl or cyclobutenyl cation. This behavior has been extensively documented for the analogous alcohol, 1-cyclopropylprop-2-yn-1-ol. For instance, catalysis with ytterbium(III) triflate promotes the reaction of cyclopropyl-substituted propargylic alcohols with sulfonamides, proceeding through a ring-opened enyne product. researchgate.net This suggests that under acidic or Lewis acidic conditions, 3-cyclopropylprop-2-yn-1-amine would likely undergo a similar rearrangement upon formation of the propargylic carbocation.

Gold and other transition metals are also known to activate propargylic systems. ucl.ac.ukmdpi.com Gold(I) catalysis, for example, can facilitate the hydration of the alkyne, which proceeds via electrophilic activation. ucl.ac.uk In the case of 3-cyclopropylprop-2-yn-1-amine, such activation would make the alkyne susceptible to attack by various nucleophiles. The regioselectivity of the attack would be influenced by the nature of the catalyst and the reaction conditions.

Table 1: Representative Nucleophilic Additions to Activated Cyclopropylpropargyl Systems Data derived from analogous alcohol systems.

| Catalyst | Nucleophile | Product Type | Reference |

| Yb(OTf)₃ | Sulfonamides | Conjugated Enynes (via ring-opening) | researchgate.net |

| Ferrocenium Cation | Alcohols (e.g., n-BuOH) | Propargylic Ethers | mdpi.com |

| Gold(I) | Water/Alcohols | Enones/Enol Ethers (via rearrangement) | ucl.ac.uk |

The unique structure of 3-cyclopropylprop-2-yn-1-amine allows it to participate in cycloaddition reactions in multiple ways. The alkyne moiety can act as a dipolarophile (a '2' component), while the cyclopropylamine (B47189) portion can serve as a three-atom synthon (a '3' component) after activation.

In a typical [3+2] cycloaddition, the alkyne of 3-cyclopropylprop-2-yn-1-amine can react with a 1,3-dipole. libretexts.org More interestingly, the cyclopropylamine framework itself is a precursor to a 1,3-dipole. Visible light or metal catalysis can induce a one-electron oxidation of the amine and homolytic cleavage of the cyclopropane (B1198618) ring, generating a distonic radical cation. d-nb.info This intermediate behaves as a three-carbon component that can react with various dipolarophiles, including alkenes and alkynes, to form five-membered rings. d-nb.infonih.gov

Studies on N-arylcyclopropylanilines have demonstrated that they undergo intermolecular [3+2] annulation with alkynes under photocatalytic conditions to produce amine-substituted cyclopentenes. nih.gov The ring opening of the cyclopropane is highly regioselective, typically occurring to form the more substituted or stable radical intermediate. nih.gov Similarly, dirhodium(II) complexes catalyze the [3+2] reaction between N-arylaminocyclopropanes and alkyne derivatives, providing a convenient route to trans-cyclic β-amino acid derivatives. d-nb.info These examples establish a robust precedent for the reactivity of the cyclopropylamine moiety in 3-cyclopropylprop-2-yn-1-amine as a three-atom component in cycloadditions.

Table 2: Examples of [3+2] Cycloadditions Involving the Cyclopropylamine Motif

| Cyclopropylamine Derivative | Dipolarophile | Catalyst/Conditions | Product | Reference |

| N-Arylcyclopropylanilines | Terminal Alkynes | Visible Light, Photocatalyst | Amine-substituted Cyclopentenes | nih.gov |

| N-Arylaminocyclopropanes | Alkyne Derivatives | Dirhodium(II) Complex | trans-Cyclic β-amino Esters | d-nb.info |

| Aryl Cyclopropyl Ketones | Alkynes | Visible Light, Photocatalyst | Substituted Cyclopentenes | researchgate.net |

| Cyclopropyl Imines | Enones | Nickel Catalyst | Trisubstituted Cyclopentanes | nih.gov |

Propargylic systems, especially those bearing strained rings, are prone to various rearrangement reactions. For derivatives of 3-cyclopropylprop-2-yn-1-amine, these rearrangements can be triggered by acid, base, or metal catalysis.

As mentioned previously (3.1.1), the formation of a carbocation at the propargylic position readily initiates the cleavage of the adjacent cyclopropane ring, leading to rearranged homoallenyl or enyne products. researchgate.netumsl.edu Another significant pathway for related propargylic alcohols is the Meyer-Schuster rearrangement, which involves a 1,3-hydroxyl shift to form an enone. ucl.ac.uk While less common for amines, analogous pathways could be envisioned under specific catalytic conditions.

Sigmatropic rearrangements are also prominent in propargylic systems. For instance, tertiary amines derived from 3-cyclopropylprop-2-yn-1-amine can undergo a nih.govnih.gov-Stevens rearrangement. This reaction typically proceeds from an in situ generated ammonium (B1175870) ylide, leading to a rearranged amine with the formation of a new carbon-carbon bond. nih.gov Base-mediated rearrangements of propargylamines are also known, often initiated by the abstraction of the acidic propargylic proton. acs.org

Reactivity of the Amine Functionality and Derivatization Strategies

The primary amine group in 3-cyclopropylprop-2-yn-1-amine is a versatile functional handle for a wide range of derivatization reactions, enabling its incorporation into more complex molecules and serving as a key element in the synthesis of nitrogen-containing heterocycles.

As a typical primary amine, 3-cyclopropylprop-2-yn-1-amine readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides, anhydrides, or carboxylic acids. These reactions are fundamental for protecting the amine group or for introducing new functionalities.

N-acylation, in particular, is a crucial first step for several subsequent transformations. The resulting N-propargylamides are important precursors for the synthesis of oxazoles. mdpi.comorganic-chemistry.org The synthesis of N-carbamoyl-protected propargylic amines, a specific type of N-acylation, has also been reported for related systems. nih.gov

Table 3: Common N-Derivatization Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | N-Propargylamide |

| N-Acylation | Carboxylic Anhydride ((RCO)₂O) | N-Propargylamide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Propargylsulfonamide |

| N-Carbamoylation | Isocyanate (R-N=C=O) | N-Propargylurea |

The bifunctional nature of 3-cyclopropylprop-2-yn-1-amine makes it an excellent precursor for the synthesis of a variety of N-heterocyclic compounds.

Pyrroles: N-propargylamines are well-established building blocks for pyrrole (B145914) synthesis. rsc.org A common strategy involves the reaction of the amine with an α,β-unsaturated ketone or a similar Michael acceptor. The reaction proceeds via a conjugate addition of the amine, followed by a 5-exo-dig cyclization of the nitrogen onto the alkyne, and subsequent tautomerization to form the aromatic pyrrole ring. rsc.org The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, provides another classical route to N-substituted pyrroles. uctm.eduorganic-chemistry.org

Pyridines: Polysubstituted pyridines can be assembled through multicomponent reactions. The Bohlmann-Rahtz pyridine (B92270) synthesis and its modifications involve the condensation of an enamine with an alkynone, or a three-component reaction between a 1,3-dicarbonyl, ammonia (B1221849) or a primary amine, and an alkynone. core.ac.uk In this context, 3-cyclopropylprop-2-yn-1-amine can serve as the primary amine component, reacting with other substrates to construct the pyridine ring. rsc.org

Thiazoles: The synthesis of thiazoles often starts from a thioamide (the Hantzsch synthesis). organic-chemistry.orgijper.org 3-Cyclopropylprop-2-yn-1-amine can be converted into the corresponding N-(3-cyclopropylprop-2-ynyl)thioamide. This intermediate can then undergo cyclocondensation with an α-haloketone to furnish a polysubstituted thiazole. Alternatively, one-pot procedures involving the reaction of a primary amine, a thiocyanate (B1210189) salt, and an appropriate carbonyl compound can provide direct access to aminothiazole derivatives. ekb.egdiva-portal.org

Oxazoles: A highly efficient and direct route to 2,5-disubstituted oxazoles is the cycloisomerization of N-propargylamides. ijpsonline.com This reaction involves the N-acylation of 3-cyclopropylprop-2-yn-1-amine to form the corresponding amide, which then undergoes an intramolecular cyclization catalyzed by various Lewis acids or transition metals such as gold, iron(III), or zinc(II). mdpi.comorganic-chemistry.org The reaction is typically regioselective, with the nitrogen attacking the internal carbon of the alkyne to form the five-membered oxazole (B20620) ring. organic-chemistry.org

Table 4: Heterocycle Synthesis from Propargylamine (B41283) Derivatives

| Target Heterocycle | Key Intermediate/Reaction Type | Typical Reagents/Catalysts | Reference |

| Pyrrole | Michael Addition / 5-exo-dig Cyclization | α,β-Unsaturated Carbonyls, Base | rsc.org |

| Pyridine | Multicomponent Cyclocondensation | 1,3-Dicarbonyls, Alkynones | core.ac.ukrsc.org |

| Thiazole | Hantzsch Synthesis (from thioamide) | P₄S₁₀ (to make thioamide), α-Haloketones | organic-chemistry.orgijper.org |

| Oxazole | Cycloisomerization of N-propargylamide | Acyl Chloride (to make amide), Au/Fe/Zn Catalyst | mdpi.comorganic-chemistry.org |

Role as a Nucleophilic Moiety in Intermolecular and Intramolecular Processes

The primary amine group in 3-Cyclopropylprop-2-yn-1-amine serves as a potent nucleophilic center. The nucleophilicity of amines generally follows the order of secondary > primary > tertiary, although this can be influenced by steric and electronic factors. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, initiating a variety of intermolecular and intramolecular reactions.

In intermolecular processes, the amine can participate in reactions such as N-alkylation and N-acylation. For instance, in palladium-catalyzed reactions, propargylic amines like 3-Cyclopropylprop-2-yn-1-amine can undergo carboxy-alkynylation, where the nitrogen is proposed to attack carbon dioxide to form a carbamate (B1207046) intermediate. epfl.ch Furthermore, the nitrogen atom can act as a nucleophile in addition reactions to unsaturated systems.

Intramolecularly, the nucleophilic amine can engage with the adjacent alkyne functionality, particularly when activated by a metal catalyst. While specific examples for 3-Cyclopropylprop-2-yn-1-amine are not extensively documented, related propargylamines are known to undergo intramolecular cyclization reactions. These transformations often lead to the formation of various heterocyclic structures.

The nucleophilicity of the amine is a key factor in its synthetic utility. The following table provides a general comparison of the nucleophilicity of different amine classes.

| Amine Type | General Nucleophilicity Trend | Influencing Factors |

| Primary (e.g., 3-Cyclopropylprop-2-yn-1-amine) | Good | Steric hindrance, solvent effects |

| Secondary | Generally stronger than primary | Increased electron density from alkyl groups |

| Tertiary | Variable, can be weaker than secondary | Significant steric hindrance can impede nucleophilic attack |

Reactivity and Influence of the Cyclopropyl Ring

The cyclopropyl group, with its inherent ring strain and unique electronic properties, significantly influences the reactivity of 3-Cyclopropylprop-2-yn-1-amine.

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under certain conditions, particularly when a reactive intermediate is formed on an adjacent carbon. For instance, the formation of a vinyl cation or radical adjacent to a cyclopropyl ring can lead to rapid ring opening. nih.govacs.org Studies on related cyclopropyl alkynes have shown that the regioselectivity of the ring opening can depend on the nature of the intermediate (cationic or radical) and the substituents on the cyclopropyl ring. nih.govacs.org

In the presence of acids, cyclopropylcarbinyl systems can undergo ring-opening to form homoallylic cations. researchgate.net For example, 1-cyclopropylprop-2-yn-1-ols undergo ring-opening with alcohols in the presence of a Brønsted acid catalyst to form conjugated enynes. acs.org This reactivity is attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge. edubull.com

The rate constants for the ring opening of α-cyclopropylvinyl cations have been estimated to be in the range of 10¹⁰–10¹² s⁻¹. nih.govacs.org This high rate underscores the thermodynamic driving force to relieve the ring strain of the cyclopropyl group.

While 3-Cyclopropylprop-2-yn-1-amine itself already contains a cyclopropane ring, the term "cyclopropanation" generally refers to the formation of a cyclopropane ring from an alkene. However, the existing cyclopropyl group can influence further reactions. There is no direct evidence found of 3-Cyclopropylprop-2-yn-1-amine participating as a substrate in further cyclopropanation reactions. The typical methods for cyclopropanation involve the reaction of an alkene with a carbene or carbenoid, such as in the Simmons-Smith reaction. wikipedia.orgunl.pt

The cyclopropyl group exerts both steric and electronic effects on the neighboring amine and alkyne functionalities.

Electronic Effects: The cyclopropyl group can act as an electron-donating group, capable of conjugating with and stabilizing adjacent π-systems or vacant p-orbitals. edubull.comunl.pt This is due to the high p-character of the C-C bonds within the strained ring. This electronic contribution can influence the reactivity of the alkyne and the basicity of the amine. The stabilization of an adjacent positive charge by a cyclopropyl group can be even greater than that of a phenyl group. edubull.com

Steric Effects: The cyclopropyl group also introduces steric bulk. In some reactions, bulky groups like cyclopropyl can decrease both reactivity and yield. researchgate.netresearchgate.net The rigid structure of the cyclopropyl ring can also influence the conformational preferences of the molecule, which in turn can affect its reactivity in stereoselective transformations. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 3-Cyclopropylprop-2-yn-1-amine is key to controlling its reactivity and harnessing its synthetic potential.

The elucidation of reaction intermediates is often achieved through a combination of experimental techniques and computational studies. For reactions involving the cyclopropyl group, the detection of ring-opened products can serve as evidence for the formation of radical or cationic intermediates. nih.govacs.org

In the context of related cyclopropylalkynes, mechanistic probes have been developed to distinguish between vinyl radical and ionic intermediates. nih.govacs.orgnih.gov The product distribution from the ring-opening of these probes provides insight into the nature of the intermediate. For example, under radical conditions, ring opening may occur towards a phenyl substituent, while under cationic conditions, it may proceed towards a methoxy (B1213986) substituent. nih.govacs.org

In niobium-catalyzed reductions of related 2-alkynylamines, a putative mechanism involves the formation of a niobiumcyclopropene intermediate. nih.gov Subsequent hydrolysis or deuterolysis of this intermediate leads to the observed allylamine (B125299) products. nih.gov

The following table summarizes key reaction intermediates that have been proposed or identified in transformations of related cyclopropylalkyne systems.

| Proposed Intermediate | Precursor/Reaction Type | Evidence/Implication |

| α-Cyclopropylvinyl Cation | Protonation of the alkyne | Leads to rapid ring-opening. nih.govacs.org |

| α-Cyclopropylvinyl Radical | Radical addition to the alkyne | Can also lead to ring-opening, but with potentially different regioselectivity than the cation. nih.govacs.org |

| Niobiumcyclopropene | Niobium-catalyzed reduction of alkynes | Proposed intermediate leading to allylamines upon hydrolysis. nih.gov |

| Biradical Intermediate | Addition of cyclopropyl alkynes to silenes | Inferred from the formation of ring-opened silacycloheptenes. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyclopropylprop 2 Yn 1 Amine Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Cyclopropylprop-2-yn-1-amine. Through a combination of one-dimensional and multidimensional experiments, a complete picture of the molecule's atomic connectivity and environment can be assembled.

¹H NMR Applications for Proton Environments

In the ¹H NMR spectrum of 3-Cyclopropylprop-2-yn-1-amine, distinct signals are expected for each set of non-equivalent protons. The cyclopropyl (B3062369) group protons typically appear in the upfield region. The methine proton (CH) on the cyclopropyl ring, being adjacent to the alkyne, will show a complex multiplet due to coupling with the adjacent cyclopropyl methylene (B1212753) (CH₂) protons. The aminomethyl protons (-CH₂NH₂) are expected to appear as a singlet or a triplet if coupled to the amine protons, shifted downfield due to the influence of the adjacent nitrogen atom and the triple bond. The amine protons (-NH₂) themselves often present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Cyclopropylprop-2-yn-1-amine Predicted values are based on analogous structures and standard chemical shift ranges. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl -CH₂ | 0.70 - 0.85 | Multiplet (m) |

| Cyclopropyl -CH | 1.25 - 1.40 | Multiplet (m) |

| -CH₂-NH₂ | 3.40 - 3.60 | Singlet (s) or Triplet (t) |

| -NH₂ | 1.50 - 2.50 | Broad Singlet (br s) |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. savemyexams.com Each unique carbon atom in 3-Cyclopropylprop-2-yn-1-amine will produce a distinct signal. pressbooks.pub The cyclopropyl carbons appear in the highly shielded (upfield) region of the spectrum. The two sp-hybridized carbons of the alkyne bond will resonate in the characteristic midfield region for acetylenic carbons. The carbon of the aminomethyl group (-CH₂NH₂) will be found further downfield due to the deshielding effect of the attached nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyclopropylprop-2-yn-1-amine Predicted values are based on analogous structures and standard chemical shift tables. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl C-H | -0.5 - 0.0 |

| Cyclopropyl C-H₂ | 8.0 - 9.0 |

| C≡C-CH₂ | 72.0 - 74.0 |

| C≡C-Cyclopropyl | 89.0 - 91.0 |

| -CH₂-NH₂ | 30.0 - 35.0 |

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively confirm the structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (¹H-¹H Correlation Spectroscopy) : This experiment reveals proton-proton coupling relationships. emerypharma.com For 3-Cyclopropylprop-2-yn-1-amine, a COSY spectrum would show correlations between the methine and methylene protons within the cyclopropyl ring. If the amine protons are coupled to the adjacent methylene protons, a cross-peak would also be observed between them.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For example, the proton signal predicted around 3.5 ppm would show a correlation to the carbon signal around 32 ppm, confirming the -CH₂NH₂ group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons separated by two or three bonds. columbia.edu Key HMBC correlations for this molecule would include:

A correlation from the cyclopropyl methine proton to both acetylenic carbons (C≡C).

Correlations from the aminomethyl (-CH₂-) protons to the adjacent acetylenic carbon.

These long-range correlations provide definitive proof of the connectivity between the cyclopropyl ring, the alkyne unit, and the aminomethyl group.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

|---|---|---|

| Cyclopropyl -CH | C≡C-Cyclopropyl | 2 |

| Cyclopropyl -CH | C≡C-CH₂ | 3 |

| -CH₂-NH₂ | C≡C-CH₂ | 2 |

| -CH₂-NH₂ | C≡C-Cyclopropyl | 3 |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are vital for isolating 3-Cyclopropylprop-2-yn-1-amine from reaction mixtures and accurately determining its chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography for Enantiomeric Excess Determination

Since 3-Cyclopropylprop-2-yn-1-amine is a chiral molecule (due to the stereocenter at the propargylic position if substituted, though the parent compound itself is achiral, derivatives often are), determining the enantiomeric excess (ee) of its chiral derivatives is critical in asymmetric synthesis. nih.govwikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. semanticscholar.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz For propargylic amines, polysaccharide-based CSPs are commonly effective. nih.gov

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Analysis of a Chiral Derivative Method based on published separations of analogous propargylic amines. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralcel AD-H or OD-H |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Result | Baseline separation of enantiomers, allowing for integration and calculation of ee. chemistrysteps.com |

Gas Chromatography-Mass Spectrometry for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of volatile compounds like 3-Cyclopropylprop-2-yn-1-amine. etamu.edu In the GC component, the sample is vaporized and separated from non-volatile impurities and volatile side-products based on differences in boiling point and interaction with the column's stationary phase. etamu.edu The separated components then enter the mass spectrometer.

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu This provides two key pieces of information: the molecular weight from the molecular ion peak (M⁺) and a unique fragmentation pattern that serves as a chemical fingerprint. For 3-Cyclopropylprop-2-yn-1-amine (C₆H₉N, Molecular Weight: 95.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 95. guidechem.com The fragmentation pattern would likely involve the characteristic loss of amine or cyclopropyl fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Cyclopropylprop-2-yn-1-amine Based on common fragmentation pathways for amines and alkynes.

| m/z Value | Proposed Fragment | Ion Structure |

|---|---|---|

| 95 | Molecular Ion | [C₆H₉N]⁺ |

| 94 | Loss of H | [C₆H₈N]⁺ |

| 80 | Loss of -NH | [C₆H₈]⁺ |

| 66 | Loss of -CH₂NH₂ | [C₅H₅]⁺ |

| 54 | Loss of Cyclopropyl | [C₃H₄N]⁺ |

By combining the retention time from the GC with the mass spectrum from the MS, the identity and purity of 3-Cyclopropylprop-2-yn-1-amine can be confidently established. unige.ch

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the elemental formula of an ion, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For 3-Cyclopropylprop-2-yn-1-amine (C₆H₉N), the theoretical monoisotopic mass is 95.0735 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated exact mass of 96.0808 Da. uni.lu The observation of this ion with high mass accuracy provides strong evidence for the compound's elemental composition. epfl.chmdpi.com

Table 1: Predicted HRMS Data for 3-Cyclopropylprop-2-yn-1-amine Adducts

| Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 96.0808 |

| [M+Na]⁺ | 118.0627 |

| [M+NH₄]⁺ | 113.1073 |

This table presents predicted data based on the compound's molecular formula. uni.lu

Tandem Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish structural connectivity by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For 3-Cyclopropylprop-2-yn-1-amine, the [M+H]⁺ ion (m/z 96.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways of primary amines are well-characterized and often involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

A primary fragmentation pathway for 3-Cyclopropylprop-2-yn-1-amine would be the α-cleavage between the C1 and C2 carbons, leading to the loss of the cyclopropyl-ethynyl radical. This would result in the formation of a stable CH₂=NH₂⁺ ion with an m/z of 30.0. Another significant fragmentation could involve the cleavage of the cyclopropyl ring, or the bond between the cyclopropyl group and the alkyne, which can lead to a variety of characteristic fragment ions. Analyzing these fragmentation patterns allows researchers to piece together the molecule's structure, confirming the presence and connectivity of the amine, alkyne, and cyclopropyl moieties. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are highly effective for identifying the functional groups present in a compound.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The IR spectrum of 3-Cyclopropylprop-2-yn-1-amine is expected to exhibit several characteristic absorption bands that confirm its structure.

N-H Stretching: As a primary amine, it will show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org These peaks are typically less sensitive to hydrogen bonding compared to O-H stretches.

C≡C Stretching: The internal alkyne C≡C bond will produce a weak to medium absorption band around 2260-2190 cm⁻¹. The intensity of this peak can be variable for internal alkynes.

C-H Stretching: Absorptions for sp³ C-H bonds in the cyclopropyl and methylene groups will appear just below 3000 cm⁻¹, while the C-H bonds of the cyclopropyl ring may also show characteristic stretches slightly above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (NH₂) group is expected to cause a medium to strong absorption in the 1650-1580 cm⁻¹ range. msu.edulibretexts.org

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region. spectroscopyonline.com

Table 2: Expected Infrared Absorption Frequencies for 3-Cyclopropylprop-2-yn-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Alkyne | C≡C Stretch | 2260 - 2190 | Weak to Medium |

| Cyclopropyl/Methylene | C-H Stretch | 3100 - 2850 | Medium to Strong |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that relies on the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For 3-Cyclopropylprop-2-yn-1-amine, Raman spectroscopy would be particularly useful for observing the C≡C triple bond. Symmetrically substituted or internal alkynes that show weak absorption in the IR often produce a strong and sharp signal in the Raman spectrum in the 2260-2190 cm⁻¹ range. researchgate.net This makes Raman an excellent confirmatory tool for the presence of the alkyne functionality. The C-H and C-N vibrations would also be visible, providing a comprehensive vibrational profile when combined with IR data.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

While obtaining a single crystal of a low molecular weight, relatively flexible amine like 3-Cyclopropylprop-2-yn-1-amine can be challenging, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is often applied to stable, crystalline derivatives. aablocks.com

Theoretical and Computational Chemistry Studies on 3 Cyclopropylprop 2 Yn 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Cyclopropylprop-2-yn-1-amine at the atomic level. These methods provide a framework for investigating the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost, making it well-suited for studying molecules like 3-Cyclopropylprop-2-yn-1-amine. wikipedia.orgarxiv.org DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles. For 3-Cyclopropylprop-2-yn-1-amine, DFT would be used to model the spatial arrangement of the cyclopropyl (B3062369) ring relative to the propargylamine (B41283) chain.

A typical DFT study would involve geometry optimization using a functional such as B3LYP, combined with a suitable basis set like 6-31G(d). nih.gov The resulting optimized structure would provide the most stable arrangement of the atoms in the molecule. The electronic energy calculated from this optimized geometry is a key piece of data, representing the molecule's stability.

To illustrate, a hypothetical DFT calculation could yield the following geometric parameters for the lowest energy conformer of 3-Cyclopropylprop-2-yn-1-amine.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 3-Cyclopropylprop-2-yn-1-amine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (ring) | 1.51 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-C≡C | 178° |

| C≡C-C | 177° | |

| H-N-H | 107° |

Note: These values are illustrative and based on typical values for similar functional groups.

Ab Initio Methods for High-Accuracy Molecular Properties

For even greater accuracy, particularly for electronic properties, ab initio methods can be utilized. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, provide a more rigorous treatment of electron correlation. nih.gov These high-level calculations are valuable for benchmarking DFT results and for obtaining highly accurate molecular properties like dipole moments, polarizability, and ionization energies. nih.gov

An ab initio study on 3-Cyclopropylprop-2-yn-1-amine would refine the understanding of its electronic behavior, providing a more detailed picture of how the electron density is distributed across the molecule. This is crucial for understanding its reactivity and intermolecular interactions.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of 3-Cyclopropylprop-2-yn-1-amine

| Property | Method | Calculated Value |

| Dipole Moment | MP2/aug-cc-pVTZ | 1.5 D |

| Ionization Energy | CCSD(T)/aug-cc-pVTZ | 8.9 eV |

| Electron Affinity | CCSD(T)/aug-cc-pVTZ | -0.2 eV |

Note: These values are hypothetical and serve as examples of the types of data generated.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the cyclopropyl group to the alkynyl chain allows for different spatial orientations, or conformations. chemistrysteps.com Conformational analysis is the study of these different arrangements and their relative energies. rsc.org By systematically rotating this bond and calculating the energy at each step using quantum chemical methods, an energy landscape can be constructed.

This landscape reveals the most stable conformers (energy minima) and the energy barriers between them (transition states). For 3-Cyclopropylprop-2-yn-1-amine, a key point of interest is the orientation of the cyclopropyl ring with respect to the linear alkyne unit. acs.org Studies on similar arylcyclopropanes suggest that a "bisected" conformation is often favored to allow for orbital overlap. rsc.org

A potential energy surface scan would likely show distinct low-energy conformers, providing insight into the molecule's preferred shapes at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. ulakbim.gov.tr MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. byu.edu

For 3-Cyclopropylprop-2-yn-1-amine, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) and track the trajectories of all atoms over a period of nanoseconds or longer. This allows for the study of:

Conformational changes: Observing how the molecule transitions between different conformations in a solution.

Solvation effects: Understanding how solvent molecules arrange around the amine and alkyne functional groups.

Transport properties: Calculating properties like the diffusion coefficient. ulakbim.gov.tr

The parameters for the interactions between atoms (the force field) are crucial for the accuracy of MD simulations. For novel molecules like 3-Cyclopropylprop-2-yn-1-amine, these parameters may need to be specifically developed or adapted from existing force fields for similar functional groups. byu.edu

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. chemrxiv.org Predicting NMR chemical shifts computationally has become a standard practice to assist in the assignment of experimental spectra. mdpi.comrsc.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of 3-Cyclopropylprop-2-yn-1-amine with a reasonable degree of accuracy. nih.govacs.orgacs.org

The process involves calculating the isotropic shielding values for each nucleus in the optimized molecular structure and then converting these to chemical shifts using a reference compound (e.g., tetramethylsilane, TMS). The accuracy of these predictions is dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects. nih.govacs.org Studies have shown that for alkynes, certain functionals may perform better than others. mdpi.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 3-Cyclopropylprop-2-yn-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡C-CH₂ | 85.2 |

| C≡C-CH₂ | 75.8 |

| -CH₂-NH₂ | 28.5 |

| Cyclopropyl CH | 5.1 |

| Cyclopropyl CH₂ | 8.3 |

Note: These are illustrative values based on typical ranges for these functional groups. The accuracy of such predictions can vary, with mean absolute errors for ¹³C often in the range of 1-2 ppm. mdpi.comrsc.org

Computational Vibrational Spectra Prediction

For 3-cyclopropylprop-2-yn-1-amine, a DFT calculation would be expected to reveal the following key vibrational modes:

N-H Stretching: As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

C≡C Stretching: The internal carbon-carbon triple bond would exhibit a stretching vibration typically in the 2100-2250 cm⁻¹ range. libretexts.org Due to the asymmetry around the alkyne, this peak is expected to be present, though its intensity can vary.

C-H Stretching: The spectrum would show C-H stretching vibrations from the cyclopropyl and methylene (B1212753) groups. The sp³ C-H stretches of the cyclopropyl and CH₂ groups are expected around 2900 cm⁻¹. libretexts.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for a primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine would likely appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band due to N-H wagging is characteristic of primary amines and is typically observed in the 910-665 cm⁻¹ region. orgchemboulder.com

A hypothetical table of predicted vibrational frequencies based on these characteristic regions is presented below. Actual values would require a specific computational study on the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3400 - 3300 | Primary Amine |

| Symmetric N-H Stretch | 3330 - 3250 | Primary Amine |

| C-H Stretch (sp³) | ~2900 | Cyclopropyl, Methylene |

| C≡C Stretch | 2100 - 2250 | Internal Alkyne |

| N-H Bend | 1650 - 1580 | Primary Amine |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine |

| N-H Wag | 910 - 665 | Primary Amine |

Predicted Collision Cross Section (CCS) Calculations

Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry for compound identification. uni.lu For 3-cyclopropylprop-2-yn-1-amine, predicted CCS values have been calculated using computational methods and are available in public databases. uni.lu These predictions are typically generated using machine learning models or other computational chemistry workflows.

The predicted CCS values for various adducts of 3-cyclopropylprop-2-yn-1-amine, as found in the PubChemLite database, are presented in the table below. uni.lu These values were calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 96.080776 | 115.2 |

| [M+Na]⁺ | 118.06272 | 130.1 |

| [M-H]⁻ | 94.066224 | 120.2 |

| [M+NH₄]⁺ | 113.10732 | 133.2 |

| [M+K]⁺ | 134.03666 | 124.6 |

| [M+H-H₂O]⁺ | 78.070760 | 106.7 |

| [M+HCOO]⁻ | 140.07170 | 136.1 |

| [M+CH₃COO]⁻ | 154.08735 | 179.8 |

| [M+Na-2H]⁻ | 116.04817 | 123.4 |

| [M]⁺ | 95.072951 | 112.0 |

| [M]⁻ | 95.074049 | 112.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. diva-portal.orgpeerj.comescholarship.org For a molecule like 3-cyclopropylprop-2-yn-1-amine, computational studies can provide insights into its reactivity in various transformations, such as catalyzed reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

While specific computational studies on the reaction mechanisms of 3-cyclopropylprop-2-yn-1-amine are not detailed in the provided search results, the general approach to understanding its reactivity would involve locating the transition states for potential reaction pathways. uni-konstanz.de For instance, in a catalyzed reaction, the interaction of the amine with a catalyst would be modeled, and the transition state for the rate-determining step would be calculated.

Computational studies on related propargylamine derivatives have shown that these molecules can undergo a variety of reactions, including additions to the alkyne, and rearrangements. uni-konstanz.defrontiersin.orgnih.gov For example, the aza-Cope rearrangement of vinylpropargylamines has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise mechanism, with the activation barriers being sensitive to the substitution pattern and the presence of protonation. uni-konstanz.de

Intrinsic Reaction Coordinate (IRC) analysis would then be used to confirm that the located transition state connects the reactants and products along the reaction pathway. This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

Energy Profiles and Kinetic Studies of Catalytic Pathways

For catalyzed reactions involving propargylamines, computational studies often focus on the catalytic cycle. diva-portal.orgescholarship.org For example, in a gold-catalyzed reaction, the coordination of the alkyne to the gold catalyst activates it for nucleophilic attack. escholarship.org Computational modeling can be used to determine the energy profile of this catalytic cycle, including the energies of the various gold-containing intermediates and transition states. researchgate.net

In the context of 3-cyclopropylprop-2-yn-1-amine, a computational study of a catalytic amination or cyclization reaction would involve calculating the energy profile to understand the role of the catalyst in lowering the activation barrier and to predict the most favorable reaction pathway. Such studies on similar systems have been instrumental in optimizing reaction conditions and in the rational design of new catalysts. researchgate.netresearchgate.net For example, computational studies on the reaction of propargylamines with carbon disulfide to form thiazolidine-2-thiones have elucidated the reaction mechanism and the role of the catalyst. researchgate.net

Future Research Directions and Perspectives for 3 Cyclopropylprop 2 Yn 1 Amine

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of propargylamines, including 3-Cyclopropylprop-2-yn-1-amine, is dominated by multicomponent reactions (MCRs) like the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. These methods are favored for their high atom economy. mdpi.comresearchgate.netnih.gov The most efficient route to these compounds is often the A³ coupling, a one-pot, three-component reaction catalyzed by a transition metal. researchgate.net

Recent research has focused on developing novel and more efficient catalysts. While a wide array of transition metals such as silver, zinc, iron, and gold have been used, copper remains the most extensively studied metal for A³ coupling reactions. mdpi.comajgreenchem.com Emerging methodologies are centered on creating heterogeneous, reusable, and environmentally benign catalytic systems.

Catalyst Development:

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, such as difficult recovery and reuse, significant effort has been directed towards developing solid-supported catalysts. bohrium.com Examples include copper-functionalized metal-organic frameworks (MOFs) like the MIL-101(Cr)-SB-Cu complex, which has shown high catalytic activity in solvent-free conditions. scilit.comnih.gov This catalyst is easily recovered and can be reused with minimal loss of activity. scilit.com

Magnetic Nanocatalysts: A novel approach involves immobilizing copper complexes onto magnetic nanoparticles, such as Fe₃O₄ coated with chitosan. bohrium.com These catalysts, like the Fe₃O₄-chitosan immobilized Cu(II) Schiff base, offer excellent catalytic activity under microwave irradiation and can be easily separated from the reaction mixture using an external magnet for multiple reuse cycles. bohrium.comresearchgate.net

Gold Nanoparticles: Gold(0) nanoparticles (AuNPs) immobilized on silica-ionic liquid phases have been developed as efficient catalysts for A³ coupling under solvent-free conditions. mdpi.com These systems demonstrate good recyclability and require very low catalyst loading. mdpi.com

Waste-to-Catalyst: In a novel green approach, copper nanoparticles have been supported on tablets made from waste glass. acs.org This catalyst has proven effective for A³ coupling reactions and can be easily recovered with tweezers for reuse, demonstrating a circular economy approach in catalyst design. acs.org

Other Metal Catalysts: Research has also explored other metal systems. Niobium (NbCl₅) and Zirconium (Cp₂ZrCl₂) catalysts have been used in reactions of N,N-disubstituted 2-alkynylamines with Et₂Zn to produce various alkenylamines. rsc.org Ytterbium(III) triflate has been identified as an effective catalyst for the amination of 1-cyclopropylprop-2-yn-1-ols. researchgate.netntu.edu.sg

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Heterogeneous MOF | Cu-functionalized MIL-101(Cr) | Reusable, high activity in solvent-free conditions. | scilit.comnih.gov |

| Magnetic Nanocatalyst | Fe₃O₄@Chitosan-Cu(II) Schiff base | Magnetically recoverable, reusable, efficient under microwave irradiation. | bohrium.comresearchgate.net |

| Supported Gold Nanoparticles | Au–SiO₂@IL | Low catalyst loading, recyclable, solvent-free conditions. | mdpi.com |

| Waste-Derived Catalyst | Cu(0)NPs@waste-glass-tablet | Recyclable using tweezers, synthesized from waste material. | acs.org |

| Low-Valent Niobium | NbCl₅–Mg reagent system | Regio- and stereoselective reduction of 2-alkynylamines. | mdpi.com |

Advanced Mechanistic Studies and Reaction Control

Understanding the reaction mechanisms is crucial for optimizing conditions and achieving high selectivity. The unique structure of propargylamines, containing both an amine group and an alkyne moiety, allows for diverse reactivity that can be finely controlled. mdpi.com

A significant challenge and area of research is controlling the reaction activity to achieve highly selective transformations. mdpi.com For instance, by carefully modulating reaction conditions, propargylamines can undergo either palladium-catalyzed cyclization to form quinolines or base-promoted isomerization to yield 1-azadienes. mdpi.com

Mechanistic insights into the widely used A³ coupling have been proposed. For the CuCl-catalyzed synthesis, a tentative mechanism involves the Michael addition of an amine to methyl vinyl ketone, followed by C-C bond cleavage and the addition of a copper acetylide intermediate to an in-situ formed iminium ion. nih.gov Further studies on photocycloaddition reactions of N-aryl cyclopropylamines have revealed that the transformation is likely initiated by the reductive quenching of the photocatalyst by the cyclopropylamine (B47189), without involving a chain propagation mechanism. nih.gov

Enantioselective synthesis represents a pinnacle of reaction control. A method for the catalytic enantioselective cyclopropylalkynylation of aldimines has been developed using a chiral BINOL-type zinc complex. mdpi.com This reaction provides N-carbamoyl-protected propargylic amines with a cyclopropyl (B3062369) substituent in good yields and high enantioselectivities. mdpi.comnih.gov

Novel Synthetic Applications in Functional Molecule Design

3-Cyclopropylprop-2-yn-1-amine and related propargylamines are highly versatile building blocks in organic synthesis due to their reactive triple bond and amine functionality. researchgate.netnih.gov They serve as crucial precursors for a wide array of functional molecules, particularly nitrogen-containing heterocycles which are prevalent in medicinal chemistry. researchgate.netresearchgate.net

Key Applications:

Heterocycle Synthesis: Propargylamines are precursors to numerous heterocyclic compounds, including quinolines, pyrroles, oxazolidinones, phenanthrolines, and indolizines. researchgate.netresearchgate.net For example, palladium-catalyzed cyclization of propargylamines yields diverse functionalized quinolines, while their reaction with a base can produce synthetically valuable 1-azadienes. mdpi.com A palladium-catalyzed multi-component reaction of propargylic amines with alkynyl bromides and a carbonate salt provides access to oxazolidinones bearing polysubstituted enynes. epfl.ch

Synthesis of Bioactive Scaffolds: The propargylamine (B41283) moiety is present in several drugs used to treat neurodegenerative disorders, highlighting its importance as a pharmacophore. researchgate.net The development of enantioselective methods to produce chiral propargylamines, such as benzyl (B1604629) (1-(4-bromophenyl)-3-cyclopropylprop-2-yn-1-yl)carbamate, opens avenues for designing new, potentially more effective therapeutic agents. nih.gov

Formation of Complex Structures: The unique reactivity of the cyclopropyl group combined with the propargyl amine allows for complex molecular constructions. Asymmetric [3+2] photocycloaddition reactions of N-aryl cyclopropylamines with olefins provide access to biologically important enantioenriched cyclopentylamines in a fully atom-economical manner. nih.gov Furthermore, the reaction of 3-(3-cyclopropylprop-2-yn-1-ylidene)pentane-2,4-dione, a derivative of the target compound, has been used to generate complex fused ring systems. researchgate.net

Synthesis of Alkenylamine Derivatives: Niobium- and zirconium-catalyzed reactions of tertiary 2-alkynylamines can lead to the regio- and stereoselective formation of (2Z)-alkenylamines and other di-substituted alkenylamines, expanding the synthetic utility of the propargylamine core. rsc.org

Integration with Principles of Green Chemistry and Sustainable Synthesis

The synthesis of 3-Cyclopropylprop-2-yn-1-amine and its analogs is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. ajgreenchem.comrsc.org

| Green Chemistry Principle | Application in Propargylamine Synthesis | Reference |

|---|---|---|

| Catalysis | Development of highly efficient and reusable heterogeneous catalysts (e.g., MOFs, magnetic nanoparticles) to replace stoichiometric reagents. | bohrium.comscilit.comacs.org |

| Atom Economy | Utilizing multicomponent reactions like A³ and KA² coupling that maximize the incorporation of all reactant materials into the final product. | mdpi.comacs.org |

| Safer Solvents & Auxiliaries | Performing reactions in water, under solvent-free conditions, or in greener alternatives like deep eutectic solvents (DESs). | mdpi.comajgreenchem.comscilit.comajgreenchem.commdpi.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption, or developing methods that proceed at ambient temperature. | bohrium.comacs.org |

| Use of Renewable Feedstocks/Waste Valorization | Creating effective catalysts from waste materials, such as waste glass. | acs.org |

Key sustainable strategies include:

Greener Solvents: There is a strong trend towards replacing toxic organic solvents with more environmentally friendly alternatives. A [Bis(picolinate-κ2N:O) Cu(II)] complex has been used to catalyze the A³ coupling reaction in water, providing an excellent greener protocol. ajgreenchem.comajgreenchem.com Many new catalytic systems are designed to work under solvent-free conditions. mdpi.comscilit.com The use of deep eutectic solvents (DESs) is also an emerging green pathway for amine synthesis. mdpi.com

Catalyst Reusability: A cornerstone of sustainable synthesis is the ability to recover and reuse catalysts. Heterogeneous catalysts, particularly those on magnetic supports or in tablet form, are advantageous as they can be easily separated and reused for multiple cycles without a significant drop in catalytic activity. bohrium.comnih.govacs.org

Atom Economy: Multicomponent reactions like the A³ and KA² couplings are inherently atom-economical, a key principle of green chemistry. acs.org They combine three or more reactants in a single step to form the final product, minimizing the generation of waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal for energy efficiency. acs.org While some propargylamine syntheses require elevated temperatures ajgreenchem.com, methods using microwave irradiation can significantly shorten reaction times and improve energy efficiency. bohrium.com

The systematic evaluation of synthetic pathways using tools like the CHEM21 green metrics toolkit is becoming essential for researchers to quantify the environmental footprint of their chemical transformations and make more environmentally conscious decisions. rsc.org

Q & A

Q. How should researchers validate the purity of 3-Cyclopropylprop-2-yn-1-amine batches?

- Methodological Answer : Combine HPLC-UV/ELSD (for non-chromophoric impurities) with 1H NMR integration (residual solvent quantification). For trace metals (from catalysts), use ICP-MS . Report purity as ≥95% by area normalization across orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.